N-{1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}pyrimidin-4-amine
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Overview
Description
N-{1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}pyrimidin-4-amine is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazole ring, a benzoyl group, an azetidine ring, and a pyrimidine moiety, making it a versatile molecule for chemical modifications and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}pyrimidin-4-amine typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Benzoylation: The pyrazole derivative is then subjected to benzoylation using benzoyl chloride in the presence of a base such as pyridine or triethylamine.
Azetidine Ring Formation: The benzoylated pyrazole is reacted with an azetidine derivative, often through a nucleophilic substitution reaction.
Pyrimidine Coupling: Finally, the azetidine intermediate is coupled with a pyrimidine derivative, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with precise temperature and pressure controls.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the benzoyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced benzoyl derivatives.
Substitution: Substituted azetidine or pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-{1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound has been studied for its potential as a kinase inhibitor. Kinases are enzymes that play crucial roles in cell signaling, and inhibitors of these enzymes are important in the treatment of diseases like cancer .
Medicine
In medicine, the compound’s ability to inhibit specific kinases makes it a candidate for drug development. It has shown promise in preclinical studies for targeting cancer cells by inducing cell cycle arrest and apoptosis .
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings that require precise chemical functionalities.
Mechanism of Action
The mechanism of action of N-{1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}pyrimidin-4-amine involves its interaction with molecular targets such as kinases. By binding to the active site of these enzymes, it inhibits their activity, leading to disruptions in cell signaling pathways. This inhibition can result in the arrest of the cell cycle and induction of programmed cell death (apoptosis) in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-{1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}pyrimidin-2-amine
- N-{1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}pyrimidin-5-amine
Uniqueness
Compared to similar compounds, N-{1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}pyrimidin-4-amine exhibits unique binding properties and higher potency as a kinase inhibitor. Its specific structural configuration allows for better interaction with the active sites of target enzymes, making it a more effective inhibitor .
Properties
IUPAC Name |
(3-pyrazol-1-ylphenyl)-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O/c24-17(13-3-1-4-15(9-13)23-8-2-6-20-23)22-10-14(11-22)21-16-5-7-18-12-19-16/h1-9,12,14H,10-11H2,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBLPVPTXWOXOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)N3C=CC=N3)NC4=NC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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